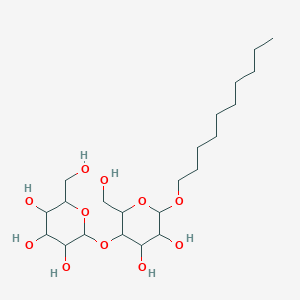

![molecular formula C41H68O13 B12326650 3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)

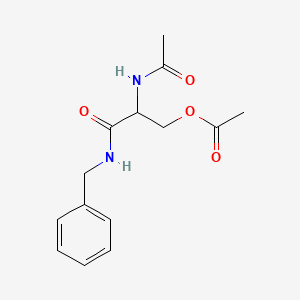

3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bacoside A involves the extraction of Bacopa monnieri using various solvents. One method includes the use of ethanol or methanol to extract the bacosides, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of Bacoside A can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide essential media, nutrients, and optimum growth conditions to improve the production of bacosides . Bioreactors can also be used for large-scale production, providing a suitable environment for the growth of the plant .

Chemical Reactions Analysis

Types of Reactions

Bacoside A undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down Bacoside A into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Bacoside A, leading to the formation of different oxidation products.

Reduction: Reducing agents like sodium borohydride can reduce Bacoside A, altering its chemical structure.

Major Products Formed

The major products formed from these reactions include aglycones, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

Bacoside A has a wide range of scientific research applications:

Mechanism of Action

Bacoside A exerts its effects through multiple mechanisms:

Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, increasing acetylcholine levels in the brain.

β-Amyloid Reduction: Reduces the formation of β-amyloid plaques, which are associated with Alzheimer’s disease.

Enhanced Cerebral Blood Flow: Improves blood flow to the brain, enhancing cognitive functions.

Neuroprotection: Aids in the repair of damaged neurons by enhancing kinase activity, neuronal synthesis, and restoration of synaptic activity.

Comparison with Similar Compounds

Similar Compounds

Bacoside B: Another saponin found in Bacopa monnieri, similar in structure but with different pharmacological properties.

Ginsenoside: A triterpenoid saponin found in ginseng, known for its neuroprotective effects.

Jujuboside: A saponin found in Ziziphus jujuba, also studied for its cognitive-enhancing properties.

Uniqueness

Bacoside A is unique due to its combination of four different saponins, which work synergistically to provide its neuroprotective and cognitive-enhancing effects . Its ability to inhibit acetylcholinesterase and reduce β-amyloid plaques sets it apart from other similar compounds .

Properties

Molecular Formula |

C41H68O13 |

|---|---|

Molecular Weight |

769.0 g/mol |

IUPAC Name |

3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3 |

InChI Key |

LKCTWIIDXXXXAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)

![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)

![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)

![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)

![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)

![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)